molecular formula C14H21NO3 B11859853 (1S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4973-61-9

(1S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11859853
CAS No.: 4973-61-9
M. Wt: 251.32 g/mol
InChI Key: SDLPOZWCCRGUOA-VIFPVBQESA-N
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Description

(S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes three methoxy groups attached to the benzene ring and two methyl groups on the tetrahydroisoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy groups are introduced through methylation reactions using reagents like methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding dihydro or fully reduced forms.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, organometallic reagents, polar aprotic solvents.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes, receptors, or ion channels. For example, it could inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the methoxy and methyl substitutions.

    6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound lacking the methyl groups on the tetrahydroisoquinoline core.

    1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A compound with the same core structure but without the methoxy groups.

Uniqueness: (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups, which may enhance its biological activity and specificity. The combination of these functional groups can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability, making it a valuable compound for various research applications.

Properties

CAS No.

4973-61-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(1S)-6,7,8-trimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H21NO3/c1-9-12-10(6-7-15(9)2)8-11(16-3)13(17-4)14(12)18-5/h8-9H,6-7H2,1-5H3/t9-/m0/s1

InChI Key

SDLPOZWCCRGUOA-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)OC

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)OC

Origin of Product

United States

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